2,6-Dichloropyridine-4-sulfonyl chloride CAS 1058741-91-5 properties
2,6-Dichloropyridine-4-sulfonyl chloride CAS 1058741-91-5 properties
An In-depth Technical Guide to 2,6-Dichloropyridine-4-sulfonyl chloride (CAS 1058741-91-5): Properties, Reactivity, and Applications
Introduction
2,6-Dichloropyridine-4-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a reactive sulfonyl chloride moiety at the 4 position. This unique combination of functional groups makes it a versatile bifunctional building block. The sulfonyl chloride group serves as a robust handle for introducing the dichloropyridine scaffold into a wide array of molecules, typically through the formation of stable sulfonamide linkages. The dichloropyridine core itself is a prevalent motif in numerous biologically active compounds, offering sites for subsequent chemical modification.
This guide provides a comprehensive technical overview of 2,6-Dichloropyridine-4-sulfonyl chloride, detailing its physicochemical properties, safety information, chemical reactivity, and potential applications. It is intended to serve as a valuable resource for scientists leveraging this reagent in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.
Core Properties and Safety Data
A thorough understanding of a reagent's fundamental properties is paramount for its safe and effective use in a laboratory setting. This section consolidates the key identifiers, computed physicochemical properties, and critical safety information for 2,6-Dichloropyridine-4-sulfonyl chloride.
Chemical Identity
The following table summarizes the primary identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1058741-91-5 | [1] |
| Molecular Formula | C₅H₂Cl₃NO₂S | [1] |
| Molecular Weight | 246.5 g/mol | [1] |
| IUPAC Name | 2,6-dichloropyridine-4-sulfonyl chloride | [1] |
| InChIKey | VUNOBXYWTQDDIR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)S(=O)(=O)Cl | [2] |
Physicochemical Data
| Property | Value | Source |
| Monoisotopic Mass | 244.887183 Da | [1] |
| XLogP3 | 2.1 | [1] |
| Polar Surface Area | 55.4 Ų | [1] |
| Appearance | Solid (Form) | |
| Storage Conditions | Store at 2-8°C for long-term stability |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6-Dichloropyridine-4-sulfonyl chloride is classified as a hazardous substance.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |
| Skin Corrosion (Category 1B) | Danger | H314: Causes severe skin burns and eye damage | |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation |
Source: PubChem[1]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,6-Dichloropyridine-4-sulfonyl chloride stems from its dual reactivity. It possesses two distinct electrophilic sites: the highly reactive sulfur atom of the sulfonyl chloride and the less reactive carbon atoms attached to chlorine on the pyridine ring.
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The Sulfonyl Chloride Group: This is the most reactive site on the molecule. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it an excellent electrophile. It reacts readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of its application in medicinal chemistry.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism, releasing hydrogen chloride (HCl) as a byproduct.
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The 2,6-Dichloropyridine Core: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). However, these C-Cl bonds are significantly less reactive than the S-Cl bond of the sulfonyl chloride. SNAr reactions at these positions typically require more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of a catalyst.
Chemoselectivity: The Key to Synthetic Strategy
In a competitive reaction with a typical nucleophile like an amine, the sulfonyl chloride group will react preferentially and exclusively under mild conditions. This predictable chemoselectivity is a critical feature for synthetic planning. It allows a researcher to first form the sulfonamide bond, using the sulfonyl chloride as a reliable anchor, and then, if desired, perform subsequent modifications on the dichloropyridine ring in a later step under different reaction conditions.
Applications in Synthesis and Drug Discovery
The primary application of 2,6-Dichloropyridine-4-sulfonyl chloride is as a building block for creating libraries of complex molecules for screening purposes.
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Formation of Bioactive Sulfonamides: The sulfonamide functional group is a well-established pharmacophore present in a vast range of drugs, including antibiotics, diuretics, and enzyme inhibitors.[3] By reacting 2,6-Dichloropyridine-4-sulfonyl chloride with various amines, researchers can rapidly generate novel sulfonamide derivatives.
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Introduction of the Dichloropyridine Scaffold: The 2,6-dichloropyridine unit itself is a key component of several active pharmaceutical ingredients. For example, the parent compound 2,6-dichloropyridine is a precursor to the antibiotic enoxacin and the antifungal liranaftate.[4][5] This reagent provides a direct route to incorporate this valuable scaffold into new molecular designs via a sulfonamide linker, creating potential drug candidates that merge the properties of both moieties.
Representative Experimental Protocol
This section provides a generalized, step-by-step protocol for the synthesis of a sulfonamide using 2,6-Dichloropyridine-4-sulfonyl chloride. This protocol is illustrative and may require optimization for specific amine substrates.
Objective: To synthesize N-Aryl-2,6-dichloropyridine-4-sulfonamide.
Causality and Self-Validation: The protocol is designed to control the exothermic reaction and manage the acidic byproduct. Cooling the reaction before adding the sulfonyl chloride prevents temperature spikes that could lead to side reactions. The use of a non-nucleophilic base is critical to neutralize the HCl generated, which would otherwise protonate and deactivate the starting amine. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), providing a self-validating system to ensure the reaction proceeds to completion before initiating the workup.
Materials
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Aniline derivative (1.0 eq)
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2,6-Dichloropyridine-4-sulfonyl chloride (1.1 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the chosen aniline derivative (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.
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Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.
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Reagent Addition: Dissolve 2,6-Dichloropyridine-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 10-15 minutes.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
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Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting amine.
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Workup (Quenching): Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted sulfonyl chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
Conclusion
2,6-Dichloropyridine-4-sulfonyl chloride (CAS 1058741-91-5) is a valuable and highly versatile reagent for chemical synthesis. Its predictable chemoselectivity, where the sulfonyl chloride group reacts preferentially over the chloro-substituents on the pyridine ring, allows for controlled, stepwise synthetic strategies. This characteristic, combined with the biological relevance of both the sulfonamide linker and the dichloropyridine scaffold, establishes it as a powerful tool for medicinal chemists and drug development professionals aiming to construct novel molecular architectures with potential therapeutic applications.
References
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PubChem. (n.d.). 2,6-Dichloropyridine-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2,6-dichloropyridine-4-sulfonyl chloride (C5H2Cl3NO2S). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]
- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
Sources
- 1. 2,6-Dichloropyridine-4-sulfonyl chloride | C5H2Cl3NO2S | CID 55279698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,6-dichloropyridine-4-sulfonyl chloride (C5H2Cl3NO2S) [pubchemlite.lcsb.uni.lu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
